REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].O[C:5]1[C:6](=[O:15])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2.C([O-])(=O)C.[Na+]>CO>[O:3]1[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:13]=2[C:14]([CH2:5][C:6]([OH:15])=[O:7])=[N:2]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC=1C(OC2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 1.5 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Volatiles are evaporated
|
Type
|
ADDITION
|
Details
|
water is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled with ice-water bath
|
Type
|
FILTRATION
|
Details
|
A precipitate is filtered out
|
Type
|
WASH
|
Details
|
washed several times with water
|
Type
|
CUSTOM
|
Details
|
The precipitate is dried
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C2=C1C=CC=C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |